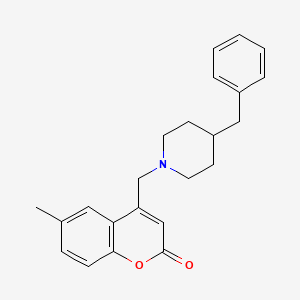

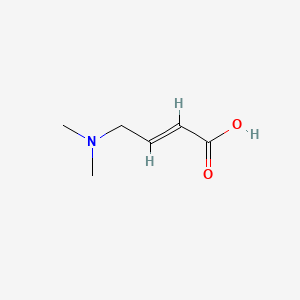

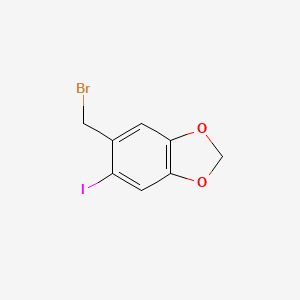

![molecular formula C26H28N4O6 B2536009 9-(2,3-二甲氧基苯基)-2-(3,4,5-三甲氧基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 539845-12-0](/img/structure/B2536009.png)

9-(2,3-二甲氧基苯基)-2-(3,4,5-三甲氧基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of the triazoloquinazolinone family. These compounds are known for their potential biological activities and their complex molecular structure that allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves the reaction of 3-amino-1,2,4-triazole with various arylidene derivatives. In the case of the compound , the synthesis would likely involve a similar heterocyclization process as described in the first paper, where the direction of heterocyclization has been established and potential mechanisms for the formation of the pyrimidine heterocycle have been analyzed . The second paper provides insight into the synthesis of related compounds, where the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of a base leads to the formation of 1,2,4-triazoloquinazolinones . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazolinone ring system. The presence of multiple methoxy groups in the compound of interest suggests increased molecular complexity and potential for hydrogen bonding. The exact structure would require further analysis, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Triazoloquinazolinones can undergo a variety of chemical reactions due to the presence of reactive sites within their structure. The first paper suggests that the formation of the pyrimidine heterocycle is a key step in the synthesis of these compounds . The second paper indicates that the triazoloquinazolinones can be further modified by dehydrogenation or by reaction with active methylene compounds to produce condensed products . These reactions could be explored to modify the compound of interest and to create derivatives with different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones would be influenced by their molecular structure. The presence of methoxy groups would affect the compound's solubility in organic solvents and could also impact its melting point. The compound's stability, reactivity, and potential biological activity would be determined by the arrangement of the rings and the substituents attached to them. The papers provided do not give specific details on the physical and chemical properties of the compound , but these properties could be inferred from the general behavior of similar triazoloquinazolinone derivatives .

科学研究应用

喹唑啉衍生物在药物化学中的应用

喹唑啉衍生物由于其结构稳定性以及能够与各种生物活性部分官能化的能力,在药物化学中构成了一类重要的化合物。这些化合物存在于超过 200 种天然存在的生物碱中,并已合成出许多变体用于潜在的药物应用。它们广泛的生物活性包括对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体的抗菌作用 (Tiwary 等人,2016 年)。这突出了喹唑啉衍生物(包括所讨论的化合物)在促进新型抗菌剂开发方面的潜力。

三唑衍生物及其应用

三唑衍生物在某些结构方面与所讨论化合物的三唑并喹唑啉酮核心相似,由于其广泛的生物活性而成为广泛研究的主题。已研究这些化合物的在治疗各种疾病(包括代谢紊乱、癌症、神经系统疾病和心血管疾病)中的潜在用途。某些三唑衍生物的减脂特性归因于其防止肌肉蛋白分解代谢和增强产热和脂质氧化的作用,表明它们在体重管理治疗中的效用。此外,它们在抗癌、抗糖尿病和抗炎特性的实验探索表明了广泛的潜在治疗应用 (Gavaraskar 等人,2015 年)。

光电应用

除了药物化学之外,喹唑啉衍生物的结构基序已在光电子学领域找到了应用。对喹唑啉和嘧啶衍生物的研究导致了用于电子器件、发光元件、光电转换元件和图像传感器的 novel 材料的开发。喹唑啉和嘧啶片段并入 π 扩展共轭体系已被证明对于创造创新的光电材料很有价值,这表明所讨论的化合物在此领域的潜在效用 (Lipunova 等人,2018 年)。

属性

IUPAC Name |

9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O6/c1-32-18-11-6-8-15(23(18)35-4)22-21-16(9-7-10-17(21)31)27-26-28-25(29-30(22)26)14-12-19(33-2)24(36-5)20(13-14)34-3/h6,8,11-13,22H,7,9-10H2,1-5H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXWVPYKQQEKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

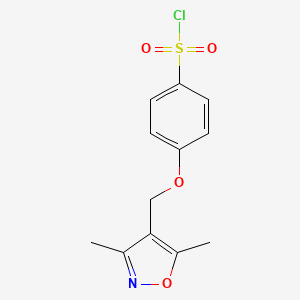

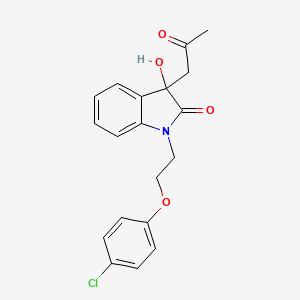

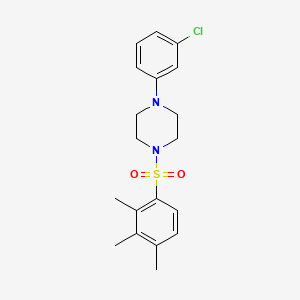

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)

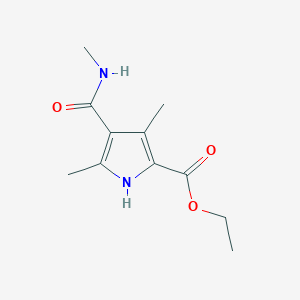

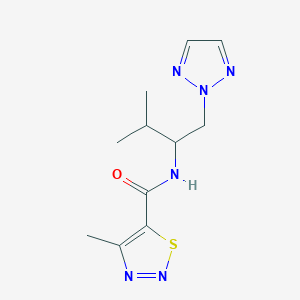

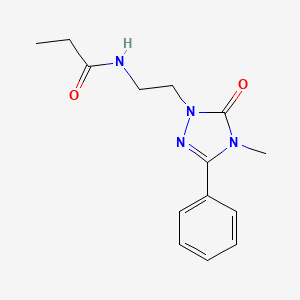

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)

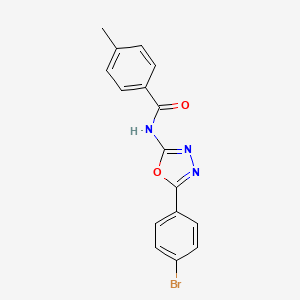

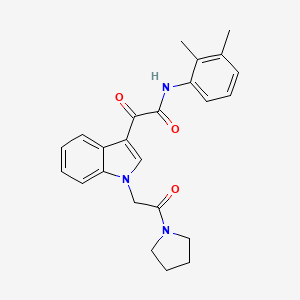

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)